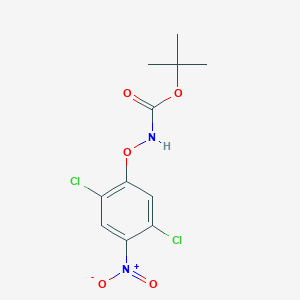
tert-Butyl (2,5-dichloro-4-nitrophenoxy)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2,5-dichloro-4-nitrophenoxy)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, two chlorine atoms, and a nitro group attached to a phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,5-dichloro-4-nitrophenoxy)carbamate typically involves the reaction of 2,5-dichloro-4-nitrophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (2,5-dichloro-4-nitrophenoxy)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenoxy ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted phenoxycarbamates.
Reduction: Amino-substituted phenoxycarbamates.
Hydrolysis: 2,5-dichloro-4-nitrophenol and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (2,5-dichloro-4-nitrophenoxy)carbamate is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2,5-dichloro-4-nitrophenoxy)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or proteins, leading to inhibition or modification of their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, further contributing to its biological effects .
Comparación Con Compuestos Similares
- tert-Butyl (2,4-dichlorophenoxy)carbamate
- tert-Butyl (2,6-dichlorophenoxy)carbamate
- tert-Butyl (2,5-dichloro-4-aminophenoxy)carbamate
Comparison: tert-Butyl (2,5-dichloro-4-nitrophenoxy)carbamate is unique due to the presence of both chlorine and nitro groups on the phenoxy ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
426224-87-5 |
|---|---|
Fórmula molecular |
C11H12Cl2N2O5 |
Peso molecular |
323.13 g/mol |
Nombre IUPAC |
tert-butyl N-(2,5-dichloro-4-nitrophenoxy)carbamate |
InChI |
InChI=1S/C11H12Cl2N2O5/c1-11(2,3)19-10(16)14-20-9-5-6(12)8(15(17)18)4-7(9)13/h4-5H,1-3H3,(H,14,16) |
Clave InChI |
LPHMUMSIJQAGBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NOC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-](/img/structure/B14237841.png)
![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
![2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol](/img/structure/B14237847.png)
![2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14237850.png)

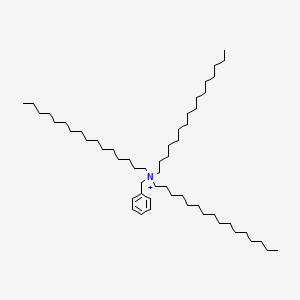
![2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol](/img/structure/B14237870.png)
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14237896.png)
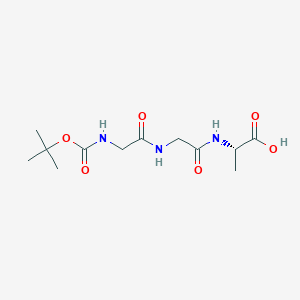
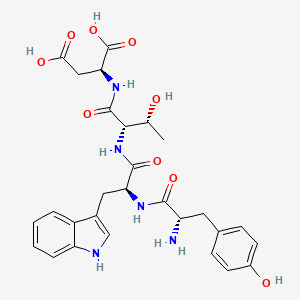
![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
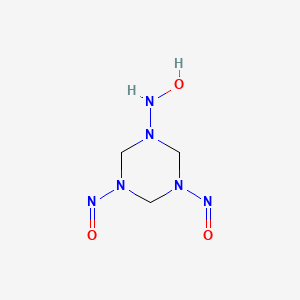
![1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14237945.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
